Dimethyl 5-ethynylisophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-ethynylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSODPUFUQKWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 5 Ethynylisophthalate and Its Precursors
Precursor Synthesis Strategies
The synthesis of Dimethyl 5-ethynylisophthalate is highly dependent on the successful preparation of halogenated or sulfonylated isophthalate (B1238265) derivatives. These precursors serve as electrophilic partners in subsequent cross-coupling reactions.
Synthesis of Dimethyl 5-iodoisophthalate
Dimethyl 5-iodoisophthalate is a crucial intermediate for the synthesis of the target ethynyl (B1212043) compound. nih.govguidechem.com A common and effective method for its preparation involves a diazotization-iodination sequence starting from Dimethyl 5-aminoisophthalate. nih.gov This process, a variation of the Sandmeyer reaction, typically proceeds in two stages:
Diazotization: The primary aromatic amine group of Dimethyl 5-aminoisophthalate is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.
Iodination: The resulting diazonium salt is then treated with an iodide salt, most commonly potassium iodide. The diazonium group is an excellent leaving group (releasing dinitrogen gas), facilitating its displacement by the iodide nucleophile to yield Dimethyl 5-iodoisophthalate. nih.gov
Synthesis of Dimethyl 5-bromoisophthalate
Dimethyl 5-bromoisophthalate is another key precursor. It can be synthesized through two primary approaches: the esterification of 5-bromoisophthalic acid or the direct bromination of dimethyl isophthalate.
From 5-Bromoisophthalic Acid: The most straightforward method is the Fischer esterification of 5-bromoisophthalic acid. chemicalbook.comchemicalbook.com In a typical procedure, 5-bromoisophthalic acid is heated under reflux in anhydrous methanol (B129727) with a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.comchemicalbook.com Upon completion, the reaction mixture is cooled and poured into water, causing the less soluble ester to precipitate. Neutralization with a weak base like sodium bicarbonate solution helps to remove any unreacted acid. This method is efficient, reportedly achieving yields as high as 89%. chemicalbook.comchemicalbook.com
Interactive Data Table: Esterification of 5-Bromoisophthalic Acid chemicalbook.comchemicalbook.com
| Reactant | Reagent | Catalyst | Condition | Time | Yield |
|---|
From Dimethyl Isophthalate: Direct bromination of dimethyl isophthalate is also possible, though selective synthesis of the 5-bromo isomer can be challenging due to the deactivating nature of the two ester groups. google.comgoogleapis.comgoogle.com
An older method involves using bromine in the presence of bromine trifluoride (BrF₃), but this is considered impractical for large-scale synthesis due to the high cost and difficult handling of BrF₃, as well as a modest yield of 55%. google.comgoogleapis.comgoogle.com
A more practical approach involves reacting dimethyl isophthalate with bromine in fuming sulfuric acid at elevated temperatures. google.comgoogleapis.com The crude product from such reactions, often a mixture, can be esterified using methanol and sulfuric acid in an autoclave at 120 °C to yield the desired Dimethyl 5-bromoisophthalate. google.comgoogleapis.comgoogle.com Yields for this multi-step process have been reported in the range of 49-65%. google.comgoogleapis.comgoogle.com
Synthesis of Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate
Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate, an aryl triflate, is an excellent electrophile for cross-coupling reactions, often showing reactivity comparable or superior to aryl iodides. Its synthesis starts from Dimethyl 5-hydroxyisophthalate. researchgate.net The phenolic hydroxyl group is converted to the triflate ester by reaction with a triflating agent.
The standard procedure involves reacting Dimethyl 5-hydroxyisophthalate with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh). The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or pyridine, and in the presence of a base (pyridine often serves as both solvent and base) to neutralize the triflic acid byproduct. This transformation is generally high-yielding and provides a versatile precursor for the subsequent Sonogashira coupling.
Synthesis of Dimethyl 5-(2-(trimethylsilyl)ethynyl)isophthalate
This silyl-protected alkyne is the direct precursor to this compound. It is synthesized via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. harvard.edu In this reaction, an aryl halide or triflate—such as Dimethyl 5-iodoisophthalate, Dimethyl 5-bromoisophthalate, or Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate—is coupled with (trimethylsilyl)acetylene (TMSA). harvard.edu
The reaction is typically performed in an amine solvent like triethylamine (B128534) or diisopropylamine, which also acts as the base. A palladium(0) catalyst, often generated in situ from a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI), is essential for the catalytic cycle. harvard.edu The use of the trimethylsilyl (B98337) protecting group on the acetylene (B1199291) is crucial as it prevents the unwanted homocoupling of the terminal alkyne (Hay coupling). ntu.edu.tw
Direct Synthetic Pathways to this compound
The most prominent and efficient route to this compound involves a two-step sequence that is often performed in one pot: a Sonogashira cross-coupling reaction followed by the removal of a silyl (B83357) protecting group.
Sonogashira Cross-Coupling Reactions Utilizing Trimethylsilylacetylene
This methodology provides a direct and high-yielding pathway from the aryl halide or triflate precursors to the final product. harvard.eduorganic-chemistry.org
Step 1: Coupling Reaction As described in section 2.1.4, the aryl precursor (iodo, bromo, or triflate derivative of dimethyl isophthalate) is reacted with (trimethylsilyl)acetylene. harvard.edu The reaction conditions are summarized in the table below. The reactivity of the aryl electrophile generally follows the order: I > OTf > Br.
Step 2: Deprotection The intermediate, Dimethyl 5-(2-(trimethylsilyl)ethynyl)isophthalate, is then deprotected to reveal the terminal alkyne. This is accomplished by cleaving the silicon-carbon bond using a mild base. harvard.edu Common methods include stirring the silylated intermediate with potassium carbonate in methanol or using a dilute aqueous solution of potassium hydroxide. harvard.eduprepchem.com This step is typically clean and proceeds in high yield.
The entire two-step process can often be carried out sequentially in the same reaction vessel without isolating the silylated intermediate, making it a highly efficient synthetic strategy.
Interactive Data Table: Sonogashira Coupling for this compound Synthesis
| Aryl Precursor | Alkyne | Catalyst | Co-catalyst | Base/Solvent | Deprotection Agent |
|---|---|---|---|---|---|
| Dimethyl 5-iodoisophthalate | TMSA | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine | K₂CO₃/Methanol |
| Dimethyl 5-bromoisophthalate | TMSA | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine | K₂CO₃/Methanol |
Deprotection Strategies for Trimethylsilyl-Protected Alkynes, including Use of Tetra-n-butylammonium Fluoride (B91410) and Potassium Carbonate
The synthesis of this compound often proceeds via a trimethylsilyl (TMS)-protected intermediate, such as Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate. The removal of the TMS protecting group is a critical final step. Two common methods for this deprotection are the use of tetra-n-butylammonium fluoride (TBAF) and potassium carbonate (K2CO3) in methanol.
Use of Tetra-n-butylammonium Fluoride (TBAF): TBAF is a widely used reagent for cleaving silicon-carbon bonds due to the high affinity of the fluoride ion for silicon. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This attack forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and collapses, breaking the silicon-carbon bond and liberating the terminal alkyne. The strong Si-F bond that is formed provides the thermodynamic driving force for the reaction. TBAF is typically used in an organic solvent like tetrahydrofuran (B95107) (THF).
Use of Potassium Carbonate (K2CO3): A milder and more economical method for TMS deprotection involves the use of potassium carbonate in a protic solvent, most commonly methanol (MeOH). In this system, the carbonate ion acts as a base to deprotonate methanol, generating the methoxide (B1231860) ion (-OCH3). The methoxide ion then serves as the nucleophile, attacking the silicon atom to form the pentacoordinate intermediate. The subsequent cleavage of the Si-C bond is facilitated by protonation from the methanol solvent, yielding the desired terminal alkyne and trimethylmethoxysilane. This process is effectively a base-catalyzed solvolysis of the silyl group. While generally effective, prolonged reaction times can sometimes lead to reduced yields with certain substrates.
The choice between these reagents often depends on the substrate's sensitivity to basic conditions and the presence of other functional groups.
Table 1: Comparison of Deprotection Reagents for TMS-Alkynes
| Feature | Tetra-n-butylammonium Fluoride (TBAF) | Potassium Carbonate (K2CO3) in Methanol |
|---|---|---|
| Mechanism | Direct nucleophilic attack by fluoride (F⁻) on silicon. | Base-catalyzed methanolysis; methoxide (CH₃O⁻) is the active nucleophile. |
| Solvent | Typically aprotic solvents (e.g., THF). | Protic solvents (e.g., Methanol). |
| Reaction Conditions | Generally mild, room temperature. | Mild, room temperature. |
| Key Intermediate | Pentacoordinate silicon ate-complex. | Pentacoordinate silicon ate-complex. |
| Advantages | High efficacy due to strong Si-F bond formation. | Cost-effective, milder basic conditions, simple workup. |
| Considerations | Can be strongly basic; workup can sometimes be challenging. | Longer reaction times may be required; potential for side reactions with sensitive substrates over time. |
Alternative and Emerging Synthetic Approaches for Ethynyl-Functionalized Isophthalates
While the Sonogashira coupling of an aryl halide (like Dimethyl 5-iodoisophthalate) with a protected alkyne is the conventional route, emerging strategies focus on increasing efficiency and atom economy. A significant alternative approach involves the direct C-H activation and alkynylation of the isophthalate ring.
This method bypasses the need for pre-functionalization of the aromatic ring with a halide (iodine or bromine), which is a prerequisite for traditional cross-coupling reactions. In a direct C-H alkynylation, a transition metal catalyst, often palladium or rhodium, facilitates the direct coupling of a C-H bond on the benzene (B151609) ring with an alkynylating agent. These reactions represent a more step-economical pathway, reducing waste and simplifying the synthetic sequence. While still an area of active research, C-H functionalization offers a promising, greener alternative to classical methods for synthesizing ethynyl-functionalized isophthalates and other aryl alkynes. nih.gov
Another developing area is the use of hypervalent iodine reagents, specifically ethynylbenziodoxolones (EBXs), as electrophilic alkyne-transfer agents. mdpi.com These reagents can directly alkynylate arenes under mild, often metal-free or photoredox-catalyzed conditions, providing another pathway that avoids the traditional aryl halide and metal acetylide intermediates of the Sonogashira reaction. mdpi.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound, particularly via the Sonogashira coupling, requires careful optimization of several reaction parameters to ensure high yield, purity, and process safety.
Key optimization parameters for the Sonogashira coupling include:
Catalyst System : The choice and loading of the palladium catalyst and, if used, the copper(I) co-catalyst are critical. Reducing catalyst loading is crucial for cost-effectiveness and minimizing metal contamination in the final product. researchgate.net Heterogeneous catalysts are also being explored to simplify catalyst recovery and reuse. hes-so.ch
Ligand : The phosphine (B1218219) ligand on the palladium catalyst influences its stability and reactivity. Bulky, electron-rich phosphine ligands can improve catalytic turnover and allow for the coupling of less reactive aryl chlorides instead of bromides or iodides.
Base : An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide intermediate. The choice and amount of base can significantly impact the reaction rate and the formation of byproducts like diyne (Glaser coupling). acs.org
Solvent and Temperature : The reaction is sensitive to the solvent and temperature. A balance must be struck to ensure solubility of all components while minimizing side reactions that may occur at higher temperatures.
For large-scale industrial processes, moving from batch to continuous-flow reactors is also a key strategy for optimization. acs.org Continuous-flow systems can offer better control over reaction parameters like temperature and mixing, leading to improved consistency, higher yields, and enhanced safety. acs.org Furthermore, process optimization for scalability involves developing robust purification methods to remove residual metal catalysts and other impurities without resorting to column chromatography, which is often impractical on a large scale. researchgate.net
Table 2: Optimization Parameters for Sonogashira Coupling
| Parameter | Objective | Variables & Considerations |
|---|---|---|
| Palladium Catalyst | Maximize turnover, minimize loading | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. Loading (mol%). Heterogeneous vs. Homogeneous. |
| Copper(I) Co-catalyst | Facilitate alkyne activation | CuI. Loading (mol%). Copper-free systems are an alternative to avoid homocoupling. |
| Ligand | Enhance catalyst stability and activity | Triphenylphosphine (PPh₃), bulky phosphines (e.g., XPhos, P(t-Bu)₃). |
| Base | Neutralize acid, promote catalysis | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃. Choice affects byproduct formation. |
| Solvent | Ensure solubility, control temperature | THF, DMF, Toluene, Acetonitrile. |
| Temperature | Balance reaction rate and stability | Typically room temperature to moderate heating (e.g., 50-100 °C). |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Elucidation of Molecular and Crystal Structures
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a chemical compound. For Dimethyl 5-ethynylisophthalate, single-crystal X-ray diffraction provides a definitive method for determining its molecular and supramolecular structure.
| Crystal Data for this compound | |
| Chemical Formula | C₁₂H₁₀O₄ nih.gov |
| Formula Weight | 218.21 sigmaaldrich.com |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pnma nih.gov |
A notable feature of this compound, as revealed by X-ray diffraction, is its perfectly planar molecular framework. nih.govnih.goviucr.org This means that the benzene (B151609) ring, the two methyl carboxylate moieties, and the ethynyl (B1212043) group all lie in the same plane. nih.gov This planarity is a direct consequence of the molecule's position on a symmetry plane within the crystal lattice. nih.gov The molecule also possesses an approximate C₂ᵥ symmetry. nih.goviucr.org
The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonds. nih.govnih.gov Specifically, a hydrogen bond forms between the acidic proton of the ethynyl group and a carbonyl oxygen atom of an adjacent molecule (C—Hethynyl⋯O=C). nih.goviucr.org This specific interaction is crucial in linking individual molecules together into infinite strands. nih.govnih.goviucr.org These C—H⋯O interactions are a recognized type of weak hydrogen bond that plays a key role in the formation of supramolecular structures. mdpi.com
In addition to hydrogen bonding, π–π arene stacking interactions are a defining feature of the crystal packing. nih.govnih.gov These interactions occur between the aromatic benzene rings of adjacent molecules within the crystal structure. nih.gov The analysis shows a centroid–centroid distance of 3.566 (1) Å between the interacting aromatic rings, with a slippage of 1.325 Å. nih.goviucr.org This type of interaction is critical for stabilizing the crystal structure by organizing the molecular chains. nih.govrsc.org
| π–π Stacking Interaction Parameters | |
| Centroid–Centroid Distance | 3.566 (1) Å nih.goviucr.org |
| Slippage | 1.325 Å nih.gov |
Single-Crystal X-ray Diffraction Analysis of this compound
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical research for verifying molecular structure and quantifying purity. mdpi.com While detailed experimental NMR data for this compound is not extensively published in the primary literature, the standard application of ¹H NMR spectroscopy would be used for structural confirmation and purity assessment.
For structural confirmation, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the ethynyl proton, the aromatic protons on the benzene ring, and the methyl protons of the two ester groups. The chemical shift, integration (the area under each signal), and multiplicity (splitting pattern) of these signals would confirm the connectivity and chemical environment of the atoms, verifying the compound's identity.
For purity assessment, quantitative NMR (qNMR) is a primary analytical method. nih.gov This technique allows for the determination of the absolute purity of a compound by comparing the integral of a signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known purity and mass. mdpi.comresearchgate.net By accurately weighing both the analyte and the standard, the purity of the this compound can be calculated directly from the spectrum, providing a high degree of accuracy and traceability. nih.gov This method is effective for detecting and quantifying NMR-active impurities, including residual solvents. nih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₂H₁₀O₄), this method unequivocally determines its molecular weight and provides valuable information about its structural integrity through fragmentation analysis. The nominal molecular weight of this compound is 218.21 g/mol . sigmaaldrich.comsigmaaldrich.com
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern is highly dependent on the stability of the resulting ions and neutral fragments. For this compound, characteristic fragmentation pathways can be predicted based on the functional groups present: two methyl ester groups and an ethynyl group attached to a benzene ring.
Key Predicted Fragmentation Pathways:
Loss of a methoxy group (-OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This would result in a significant peak at m/z 187.
Loss of a methyl group (-CH₃): Cleavage of the methyl group from the ester functionality would result in a fragment with the loss of 15 Da, leading to a peak at m/z 203.
Decarbonylation: The loss of a carbon monoxide (CO) molecule (28 Da) from the ester group is another possible fragmentation pathway.
Cleavage of the entire ester group: Fragmentation could involve the loss of a carbomethoxy group (•COOCH₃), with a mass of 59 Da, resulting in a fragment ion at m/z 159.
Rearrangement Reactions: More complex fragmentation patterns involving rearrangements, such as the McLafferty rearrangement, are also possible, though typically less prominent for aromatic esters compared to their aliphatic counterparts.
The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and the confirmation of its synthesized structure.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Mass of Lost Fragment (Da) | Proposed Fragment Structure |
| 218 | - | 0 | [C₁₂H₁₀O₄]⁺˙ (Molecular Ion) |
| 203 | •CH₃ | 15 | [M - CH₃]⁺ |
| 187 | •OCH₃ | 31 | [M - OCH₃]⁺ |
| 159 | •COOCH₃ | 59 | [M - COOCH₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Advanced Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the types of chemical bonds and functional groups present, providing a detailed structural confirmation that is complementary to mass spectrometry. A crystallographic study has confirmed the planar molecular framework of this compound. nih.govnih.gov
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound each exhibit characteristic absorption bands in the IR spectrum.
C≡C-H (Terminal Alkyne) Stretch: A sharp, weak to medium intensity band is expected in the region of 3300-3250 cm⁻¹ corresponding to the stretching of the sp-hybridized C-H bond of the ethynyl group.
C≡C (Alkyne) Stretch: The carbon-carbon triple bond stretch will appear as a weak but sharp absorption band in the range of 2140-2100 cm⁻¹.
C=O (Ester) Stretch: A very strong and prominent absorption band is anticipated in the region of 1730-1715 cm⁻¹ due to the carbonyl stretch of the two ester groups. The conjugation with the aromatic ring may slightly lower this frequency.
C-O (Ester) Stretch: Two distinct C-O stretching vibrations are expected for the ester groups, typically appearing as strong bands in the 1300-1000 cm⁻¹ region.
C-H (Aromatic) Stretch: The stretching vibrations of the C-H bonds on the benzene ring will produce multiple weak to medium bands above 3000 cm⁻¹.
C=C (Aromatic) Stretch: The stretching vibrations within the benzene ring typically give rise to a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.
C-H (Methyl) Stretch: The C-H stretching vibrations of the two methyl groups will be observed as bands in the 3000-2850 cm⁻¹ range.
Raman Spectroscopy:
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.
C≡C (Alkyne) Stretch: The carbon-carbon triple bond stretch, which is often weak in the IR spectrum, is expected to show a strong and sharp signal in the Raman spectrum in the 2140-2100 cm⁻¹ region due to the high polarizability of the triple bond.
C=C (Aromatic) Stretch: The symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum, appearing in the 1600-1570 cm⁻¹ range.
Symmetric Ester Vibrations: Symmetric vibrational modes of the ester functional groups will also be Raman active.
Table 2: Characteristic Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| Terminal Alkyne | C-H Stretch | 3300-3250 | 3300-3250 | Weak-Medium (IR), Strong (Raman) |
| Alkyne | C≡C Stretch | 2140-2100 | 2140-2100 | Weak (IR), Strong (Raman) |
| Ester | C=O Stretch | 1730-1715 | 1730-1715 | Strong (IR), Medium (Raman) |
| Ester | C-O Stretch | 1300-1000 | 1300-1000 | Strong (IR), Weak (Raman) |
| Aromatic | C-H Stretch | >3000 | >3000 | Weak-Medium |
| Aromatic | C=C Stretch | 1600-1450 | 1600-1570 | Medium-Strong |
| Methyl | C-H Stretch | 3000-2850 | 3000-2850 | Medium |
Applications in Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs
Dimethyl 5-ethynylisophthalate as a Key Ligand Precursor in MOF Synthesis
The transformation of this compound into a dicarboxylate linker is fundamental to its role in MOF chemistry. This resulting 5-ethynylisophthalate ligand provides a specific geometry and functionality that is highly desirable for constructing porous frameworks with tailored properties for applications such as gas storage and separation.
The design of MOFs relies on the judicious selection of organic linkers and metal-based secondary building units (SBUs) to control the resulting framework's topology, porosity, and chemical properties. researchgate.net Ethynyl-functionalized isophthalate (B1238265) linkers, derived from precursors like this compound, are particularly effective due to several key features:
Geometric Control: The isophthalate core provides a 120-degree angle between its two carboxylate groups, which directs the formation of specific, predictable network structures.
Rigidity and Linearity: The ethynyl (B1212043) (–C≡C–) group is a rigid and linear rod, which helps in the formation of robust frameworks with permanent porosity. This rigidity prevents the collapse of the porous structure upon removal of guest solvent molecules.
Tunable Functionality: The alkyne moiety can enhance interactions with specific guest molecules, such as acetylene (B1199291), through π-π stacking. It also serves as a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities within the MOF pores. escholarship.org
Pore Size and Shape Engineering: By combining the angular isophthalate unit with the linear ethynyl extender, it is possible to create linkers of varying lengths and geometries, enabling fine-tuning of the MOF's pore size and shape for targeted applications. researchgate.net The modular nature of MOF synthesis allows for the systematic modification of these linkers to optimize material performance. scispace.comnih.gov
The Sonogashira-Hagihara cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). organic-chemistry.org This reaction is instrumental in the synthesis of ethynyl-functionalized linkers used for MOF construction.
The typical synthesis of a ligand like 5-ethynylisophthalate involves the palladium- and copper-cocatalyzed coupling of a di-halogenated isophthalate precursor with a suitable terminal alkyne. organic-chemistry.orgrsc.org This method is highly efficient and tolerant of various functional groups, making it ideal for creating complex and custom-designed organic linkers. The reliability of the Sonogashira reaction allows for the modular assembly of sophisticated ligands that are pre-programmed to form specific MOF architectures. researchgate.netrsc.org
The 5-ethynylisophthalate linker is particularly well-suited for constructing MOFs with a niobium oxide (NbO) topology. This topology is often achieved by combining tetracarboxylate linkers with dinuclear copper paddlewheel SBUs, [Cu₂(COO)₄].
A prime example involves the in-situ dimerization of the 5-ethynylisophthalate linker to form a tetracarboxylate ligand, 1,1′-ethynebenzene-3,3′,5,5′-tetracarboxylate (EBTC). This larger, more complex linker can then coordinate with copper paddlewheels. The specific geometry of the EBTC linker, with its four carboxylate groups arranged in a tetrahedral fashion, perfectly complements the square-planar geometry of the copper paddlewheel SBU. This geometric compatibility directs the self-assembly of the components into the highly porous and stable NbO-type framework. A MOF constructed with this principle, Cu₂(EBTC), exhibits this specific topology. rsc.org
MOFs constructed from ethynyl-functionalized isophthalate linkers have demonstrated significant potential in gas sorption applications. rsc.orgmdpi.com The precisely engineered pore environments, combining high surface area with specific chemical functionalities from the ethynyl groups, make these materials highly effective for capturing and storing gas molecules. The ability to tune pore size and surface chemistry allows for the optimization of these MOFs for specific gases, leading to high uptake capacities and, in some cases, high selectivity. researchgate.net
The presence of the ethynyl group within the MOF linker, combined with open metal sites, creates an ideal environment for the selective adsorption of acetylene (C₂H₂). The π-electron density of the alkyne moiety in the linker can interact favorably with acetylene molecules. MOFs with open metal sites, such as those containing copper paddlewheels, show a strong affinity for acetylene. nih.govfigshare.com
For instance, the NbO-type MOF Cu₂(EBTC), which is derived from a dimer of 5-ethynylisophthalate, exhibits a high acetylene uptake of 160 cm³ g⁻¹ at 295 K and 1 bar. rsc.org This performance is comparable to other top-performing materials. The combination of suitable pore dimensions and favorable binding sites, including both the open copper sites and the alkyne-functionalized linkers, contributes to this high capacity. nih.gov Another benchmark material, HKUST-1, which also features copper paddlewheels, shows an acetylene uptake of 201 cm³/g under similar conditions. nih.govfigshare.com
| MOF Material | Acetylene Uptake (cm³ g⁻¹ at 295 K, 1 atm) | Key Structural Feature |
|---|---|---|
| FJI-H8 | 224 | Open metal sites and suitable pore space nih.gov |
| HKUST-1 | 201 | Open Cu²⁺ sites nih.govfigshare.com |
| Cu₂(EBTC) | 160 | NbO net with ethyne-functionalized linker rsc.org |
The storage of natural gas, primarily methane (CH₄), is a critical area of research where MOFs show considerable promise. rsc.orgnih.gov High methane storage capacity in MOFs is strongly correlated with high porosity, specifically a large pore volume and an optimized surface area. rsc.org MOFs derived from linkers like 5-ethynylisophthalate can be designed to possess the ultra-high porosity required for efficient methane storage.
While specific methane storage data for MOFs made directly from this compound are not extensively reported, analogous frameworks with high porosity serve as important benchmarks. The strategy of using rigid, extended linkers to maximize pore volume is a key principle in designing materials for methane storage. researchgate.net For example, tuning the chemistry of MOF-505 analogues has been shown to enhance methane working capacity, with materials like NJU-Bai 43 reaching a volumetric working capacity of 198 cm³(STP) cm⁻³ at 298 K and 65 bar. nih.gov The design principles embodied by this compound—rigidity, defined geometry, and potential for creating large, porous networks—are directly applicable to the development of next-generation methane storage materials.
| MOF Material | Volumetric Methane Working Capacity (cm³(STP) cm⁻³) | Conditions |
|---|---|---|
| NPF-200 | 248 | 100–5 bar, 270 K rsc.org |
| NJU-Bai 43 | 198 | 65–5.8 bar, 298 K nih.gov |
| PCN-14 | 157 | 65–5.8 bar, 298 K nih.gov |
Role in Gas Sorption Studies within MOFs
CO2 Adsorption Capabilities
The incorporation of linkers derived from this compound into MOFs can enhance their capabilities for carbon dioxide (CO2) capture. The functional groups resulting from the ethynyl moiety can create specific interaction sites that improve both the capacity and selectivity of CO2 adsorption.
MOFs designed for CO2 capture often rely on features like open metal sites, ultra-microporosity, and chemical functionalization of the pores to increase affinity for CO2 molecules. mdpi.comrsc.org The introduction of nitrogen-rich heterocyclic groups, such as triazoles formed from the ethynyl group, can introduce strong Lewis basic sites into the framework. researchgate.net These sites can interact favorably with the slightly acidic nature of CO2, leading to enhanced adsorption properties. Research has shown that MOFs with these types of functionalities are effective in capturing CO2, even from flue gas mixtures. researchgate.net While specific CO2 uptake values for MOFs made directly from this compound are context-dependent on the final framework structure, the strategy of using such functional linkers is well-established for improving carbon capture performance.
Below is a table showing CO2 adsorption data for a representative porous carbon material derived from a MOF, illustrating the typical performance metrics investigated for such materials.
| Parameter | Value | Conditions |
| CO2 Uptake | 2.43 mmol g⁻¹ | 25 °C and 1 bar |
| BET Specific Surface Area | 1884 m² g⁻¹ | N/A |
| Total Pore Volume | 1.84 cm³ g⁻¹ | N/A |
| Micropore Volume | 0.59 cm³ g⁻¹ | N/A |
| Data for a MOF-5 derived carbon material, presented for illustrative purposes of CO2 adsorption metrics. rsc.org |
Enhancement of Framework Stability and Functionality via Post-Synthetic Modification in MOFs
Post-synthetic modification (PSM) is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functionalities without disrupting its underlying crystalline structure. nih.govrsc.orgnih.gov The ethynyl group of this compound is an ideal "tag" for PSM. It is generally stable and unreactive during the initial solvothermal synthesis of the MOF but can be readily transformed in a subsequent step. researchgate.net
One of the most common and effective PSM reactions involving the ethynyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". researchgate.net By incorporating linkers with pending ethynyl groups into a MOF, the internal pores can be "clicked" with various azide-containing molecules. This allows for the precise installation of a wide array of functional groups that might not be stable under the conditions of initial MOF synthesis. nih.govillinois.edu For example, grafting bulky or highly polar groups onto the ethynyl moiety can fine-tune the pore environment, alter gas sorption properties, or introduce catalytic sites. This method has been shown to enhance the stability of the resulting frameworks in some cases. researchgate.net
Click Chemistry Strategies for MOF and COF Construction and Modification Utilizing the Ethynyl Group
The ethynyl group is central to the application of click chemistry in framework science. This class of reactions is known for being highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for the complex environments of MOF and COF synthesis and modification. researchgate.netresearchgate.net
Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) in Framework Synthesis
The CuAAC reaction is the premier example of click chemistry used in materials science. researchgate.net It involves the reaction between an alkyne (like the ethynyl group on this compound) and an azide to form a stable, 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction can be used in two main ways: pre-synthesis, where the linker is constructed via CuAAC before being incorporated into the framework, or post-synthesis, as described in the PSM section.
This compound is a key starting material for creating more complex, triazole-containing ligands. fau.dersc.org By reacting it with a molecule containing one or more azide groups, new, larger ligands can be synthesized with high yields. ntu.edu.sg The resulting triazole ring is not just a passive linker; its nitrogen atoms can act as coordination sites for metal ions, adding another level of structural control in MOF assembly. This pre-synthetic approach allows for the creation of custom-designed ligands with specific geometries and functionalities, which then direct the formation of desired framework topologies.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| This compound | Dimethyl 5-azidoisophthalate | CuAAC | Sandwich-Type Tetracarboxylate Ligand |
| This compound | Various Organic Azides | CuAAC | Triazole-Containing Dicarboxylate Ligands |
A sophisticated application of this strategy is the synthesis of "sandwich-type" tetracarboxylate ligands. In this approach, two isophthalate units are linked together through a central triazole ring. For example, by reacting this compound with Dimethyl 5-azidoisophthalate, a new, larger ligand is formed: 5,5'-(1H-1,2,3-triazole-1,4-diyl)di-isophthalic acid (after hydrolysis of the methyl esters). ntu.edu.sg This ligand possesses four carboxylate groups, enabling it to connect to more metal centers and form highly stable and complex MOF architectures, such as the one denoted NTU-101-Zn. ntu.edu.sg
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) in Framework Modification
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) is an important variant of click chemistry that proceeds without the need for a potentially contaminating copper catalyst. jcmarot.commagtech.com.cn The reaction is driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative. jcmarot.com While this compound itself contains a terminal alkyne, its ethynyl group can be used in SPAAC for post-synthetic modification of frameworks.
In this scenario, a MOF would first be synthesized using a linker containing an azide group. Subsequently, the MOF would be treated with a strained cyclooctyne that has been functionalized with a desired chemical group. The SPAAC reaction would then occur within the pores of the MOF, covalently attaching the functional group. This copper-free method is particularly valuable for applications where metal contamination is a concern, such as in biological systems or catalysis. rsc.orgnih.gov The efficiency and bioorthogonality of SPAAC make it a powerful tool for the advanced functionalization of porous materials. magtech.com.cn
Post-Synthetic Functionalization of Frameworks via Click Reactions
Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into MOFs and COFs after their initial synthesis. This approach is advantageous as it allows for the incorporation of functional groups that might not be stable under the conditions required for framework construction. The ethynyl group, derived from this compound, is an ideal functional handle for PSM via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.govucm.es
This reaction involves the covalent linkage of the alkyne group within the framework's pores to an azide-containing molecule, forming a stable triazole ring. This method has been widely adopted to graft various functionalities onto the internal surfaces of porous frameworks. researchgate.netrsc.orgsemanticscholar.org For instance, linkers bearing azide or acetylene (ethynyl) groups can be introduced into a pre-existing framework, such as the UiO-67 MOF, through post-synthetic exchange. nih.gov Subsequently, a CuAAC reaction can be performed to attach small molecules, effectively tuning the chemical environment within the pores without compromising the parent framework's crystallinity. nih.gov This technique allows for the precise installation of functional groups to enhance properties like gas separation, catalytic activity, or targeted molecular recognition. ucm.esrsc.org
A key advantage of PSM via click chemistry is the ability to modify a framework in a stepwise and orthogonal manner, meaning multiple, different functional groups can be introduced sequentially with high specificity. nih.gov This high degree of control is crucial for creating complex, multifunctional materials.
Advanced COF Architectures incorporating this compound Derivatives
The derivatives of this compound are instrumental in designing advanced COF architectures. The rigid, V-shaped geometry of the isophthalate core and the reactive nature of the ethynyl group enable the construction of highly ordered, functional porous polymers.
Design of 3D Covalent Organic Frameworks with specific Topologies
The rational design and synthesis of three-dimensional (3D) COFs remain a significant challenge in materials chemistry. nih.gov The final topology of a COF is dictated by the geometry of its constituent building blocks, or linkers. digitellinc.com The selection of linkers with specific shapes and connectivity is a cornerstone of reticular chemistry, allowing for the targeted synthesis of frameworks with desired network structures (e.g., ctn, pto). rsc.orgelsevierpure.com
Linkers derived from 5-ethynylisophthalic acid act as triangular or V-shaped building units. By combining these with linkers of other geometries (e.g., linear, tetrahedral), chemists can construct complex 3D COFs with predictable and highly ordered porous structures. digitellinc.comrsc.org While the direct synthesis of 3D COFs can be challenging, alternative methods such as linker exchange, where a pre-synthesized 3D COF has its original linkers swapped out, have emerged as a viable pathway to new topologies that are inaccessible through direct polymerization. nih.gov The ability to engineer COFs with customized skeletal structures and pore geometries is essential for optimizing their performance in applications ranging from gas storage to catalysis. rsc.org
Application of COFs in Drug Delivery Systems
Covalent Organic Frameworks have garnered significant attention as potential nanocarriers for drug delivery due to their high porosity, tunable pore size, chemical stability, and biocompatibility. nih.govnih.gov The porous structure allows for a high loading capacity of therapeutic agents, which are typically encapsulated within the pores through non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov
The true potential of COFs in this field is realized through functionalization. Alkyne-functionalized COFs, using linkers derived from this compound, provide a platform for creating sophisticated drug delivery systems. cd-bioparticles.net The ethynyl groups serve as anchor points for attaching other molecules via click chemistry. semanticscholar.org This allows for:
Targeted Delivery : Attaching targeting ligands (e.g., folic acid) to the COF surface to ensure the drug carrier accumulates specifically at diseased sites, such as tumors. semanticscholar.org
Controlled Release : Incorporating stimuli-responsive molecules that release the drug payload only in response to specific triggers in the body, such as changes in pH or the presence of certain enzymes. researchgate.net
The robust, covalent nature of the COF scaffold protects the encapsulated drug from premature degradation in the biological environment. cd-bioparticles.net This combination of high drug loading and tailored surface functionality makes functionalized COFs a promising platform for advanced therapeutics. nih.govnih.gov
Development of COFs for Cathode Materials in Batteries
COFs are emerging as a novel class of electrode materials for next-generation batteries, including lithium-ion and potassium-ion systems. nih.govmdpi.com Their ordered, porous channels can facilitate rapid ion transport, a key requirement for high-performance batteries. mdpi.com For a COF to function as a cathode, it must contain redox-active sites that can reversibly store and release electrons during the charge-discharge cycle. mdpi.com Common redox-active groups include C=O, C=N, and N=N moieties. mdpi.com
While the isophthalate structure itself is not typically redox-active, alkyne-based COFs have shown significant promise as electrode materials. acs.org Research on COFs containing 1,3,5-tris(arylethynyl)benzene (TAEB) units for potassium-ion battery anodes demonstrated that the alkynyl groups play a direct role in performance. acs.orgresearchgate.net Density Functional Theory (DFT) calculations suggested that the alkynyl units facilitate the binding of potassium ions, leading to high reversible capacities. acs.org
This suggests two primary roles for linkers derived from this compound in cathode design:
Structural Framework : They can be co-polymerized with other, redox-active linkers to create a stable, porous framework that provides clear channels for ion diffusion to the active sites.
The inherent stability and structural tunability of COFs make them a compelling alternative to traditional inorganic cathode materials. researchgate.net
Supramolecular Chemistry and Host Guest Interactions
Self-Assembly Processes Driven by Intermolecular Interactions
The self-assembly of dimethyl 5-ethynylisophthalate into larger aggregates is primarily governed by a combination of hydrogen bonding and π–π stacking interactions. These non-covalent forces dictate the packing of the molecules in the solid state, leading to the formation of ordered supramolecular structures.
In the crystal structure of this compound, the molecules are connected through C—H...O hydrogen bonds involving the ethynyl (B1212043) group and the carbonyl oxygen of the methyl carboxylate moieties. rsc.org This specific interaction links the molecules into infinite strands. rsc.org The planarity of the this compound molecule is a key feature, with the methyl carboxylate groups being perfectly planar with respect to the benzene (B151609) ring. rsc.org This planarity facilitates the formation of these directional hydrogen bonds.
| Interaction | Donor-H...Acceptor | Description |
| Hydrogen Bond | C(ethynyl)—H...O=C | Connects individual molecules of this compound into infinite one-dimensional strands. |
In addition to hydrogen bonding, π–π stacking interactions play a significant role in the supramolecular assembly of this compound. rsc.org These interactions occur between the aromatic rings of adjacent molecules within the hydrogen-bonded strands. The π–π stacking connects these molecular chains, leading to the formation of two-dimensional supramolecular aggregates. rsc.org
| Interaction | Geometry | Centroid-Centroid Distance (Å) | Slippage (Å) | Effect on Assembly |
| π–π Stacking | Parallel-displaced | 3.566(1) | 1.325 | Connects the infinite hydrogen-bonded strands into two-dimensional sheets. |
Design of Supramolecular Metallogels using Derivatives of this compound
Based on a thorough review of the current scientific literature, there are no specific examples of the design and synthesis of supramolecular metallogels using this compound or its direct derivatives as the primary ligand.
There is no available research detailing the influence of metal acetates on the gelation phenomena of systems derived from this compound.
As no metallogels derived from this compound have been reported, there is no information on their characterization.
Host-Guest Chemistry and Molecular Recognition in Systems Derived from this compound
A comprehensive search of the scientific literature did not yield any studies on the host-guest chemistry or molecular recognition properties of systems specifically derived from this compound.
Catalysis and Organometallic Chemistry Applications
Role of Dimethyl 5-ethynylisophthalate in Catalysis Research
This compound and its corresponding dicarboxylic acid, 5-ethynylisophthalic acid, serve as important precursors in the development of advanced catalytic systems. Their bifunctional nature allows them to be incorporated into larger structures like polymers and metal-organic frameworks (MOFs), where the ethynyl (B1212043) group can either be part of the framework or act as a functional site for further modification.
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. This compound, with its terminal alkyne, is an ideal substrate for this reaction.
This compound is frequently used as a monomer in Sonogashira polymerization reactions to synthesize a class of conjugated polymers known as Poly(arylene ethynylene)s (PAEs). researchgate.netresearchgate.net In these reactions, the terminal alkyne of this compound is coupled with an aryl dihalide. The resulting polymers possess rigid backbones and interesting photophysical properties, making them suitable for applications in materials science. rsc.orgdntb.gov.ua The general scheme for such a polymerization is shown below:
Table 1: Representative Sonogashira Polymerization Reaction
| Reactant A | Reactant B | Catalyst System | Resulting Polymer Structure |
| This compound | Aryl dihalide (e.g., diiodobenzene) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Poly(arylene ethynylene) with isophthalate (B1238265) units |
The isophthalate units within the polymer backbone influence the polymer's solubility, thermal stability, and conformational properties. Furthermore, the ester groups can be hydrolyzed to carboxylic acids, providing sites for further functionalization or for coordinating with metal ions. This utility in forming extended, conjugated systems highlights the importance of this compound as a building block in materials chemistry facilitated by cross-coupling catalysis.
Isophthalate derivatives are widely employed as ligands to construct coordination polymers and metal-organic frameworks that can function as catalysts. nih.govsoton.ac.uk By modifying the 5-position of the isophthalate ring, researchers can tune the properties of the resulting catalytic system. For instance, coordination polymers assembled from 5-methoxyisophthalic acid have been shown to be effective heterogeneous catalysts for cyanosilylation reactions. nih.gov
While direct catalytic applications of systems built solely from this compound are less common, the compound serves as a precursor to more complex catalytic structures. The ethynyl group can be used as a reactive handle to attach catalytically active moieties or to link the isophthalate unit into a larger, stable framework that supports catalytic sites. The development of such systems often involves a multi-step process where the isophthalate derivative is first incorporated into a support structure, which is then functionalized for a specific catalytic application.
Formation of Organometallic Complexes with Ethynyl Isophthalate Ligands
The carboxylate groups of 5-ethynylisophthalic acid (obtained from the hydrolysis of this compound) can readily coordinate to metal centers, while the ethynyl group provides an additional site for interaction or polymerization. This dual functionality allows it to act as a linker in the formation of organometallic polymers.
A significant application is in the synthesis of organometallic poly(arylene ethynylene)s, where metal atoms are incorporated directly into the polymer backbone. researchgate.net These materials are typically synthesized through a dehydrohalogenation coupling reaction between a diethynyl-aromatic monomer and a metal dihalide precursor, such as a platinum(II) or palladium(II) complex. In this context, a di-functionalized version of 5-ethynylisophthalate would react with a metal complex containing two halide ligands, resulting in a polymer chain where metal atoms are bridged by the ethynyl-isophthalate ligands.
Table 2: Formation of Organometallic Polymers
| Ligand Precursor | Metal Precursor | Polymer Type | Key Feature |
| Diethynyl-functionalized Isophthalate Derivative | trans-[M(PBu₃)₂Cl₂] (M = Pd, Pt) | Organometallic Poly(arylene ethynylene) | Metal atoms integrated into the conjugated backbone |
These organometallic polymers are of great interest due to their unique electronic, optical, and magnetic properties, which arise from the interaction between the metal d-orbitals and the π-system of the organic linker. researchgate.net The isophthalate core helps to define the geometry and rigidity of the polymer chain.
Heterogeneous Catalysis via MOF-based Systems Derived from this compound
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and chemically versatile nature make them excellent platforms for heterogeneous catalysis. rsc.org Isophthalic acids are common building blocks for MOFs. soton.ac.uknih.govrsc.orgresearchgate.net
5-Ethynylisophthalic acid is a particularly valuable linker for creating functional MOFs designed for catalysis. The framework can be synthesized using the carboxylate groups to coordinate with metal centers, leaving the ethynyl groups protruding into the MOF channels. These pendant alkyne groups serve as ideal handles for Post-Synthetic Modification (PSM). rhhz.netrsc.orgdntb.gov.uarsc.org
PSM is a powerful strategy where a pre-formed MOF is chemically modified to introduce new functionalities. The alkyne group is highly reactive in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of various functional groups, including catalytically active species, to the MOF's internal surface with high efficiency and specificity.
Table 3: Strategy for MOF-based Heterogeneous Catalyst Development
| Step | Process | Compound/Material | Purpose |
| 1. Synthesis | Hydrolysis of Ester | This compound → 5-Ethynylisophthalic acid | Create the linker molecule. |
| 2. MOF Assembly | Solvothermal Reaction | 5-Ethynylisophthalic acid + Metal Salt (e.g., Zn(NO₃)₂) | Form a porous MOF with pendant alkyne groups. |
| 3. Functionalization | Post-Synthetic Modification (e.g., Click Chemistry) | MOF-alkyne + Azide-functionalized Catalyst | Covalently attach active catalytic sites to the framework. |
| 4. Application | Heterogeneous Catalysis | Functionalized MOF | Perform catalytic reactions with easy separation and recyclability. |
This approach combines the advantages of homogeneous catalysis (well-defined active sites) and heterogeneous catalysis (easy catalyst recovery and reuse). rhhz.net For example, an acidic or basic catalyst, a chiral center for asymmetric catalysis, or metal nanoparticles can be anchored within the MOF pores via the ethynyl group, creating a highly active and stable heterogeneous catalyst. nih.gov
Theoretical and Computational Studies
Computational Modeling of Molecular Structures and Conformational Analysis
Computational modeling, particularly through methods like X-ray crystallography, reveals the precise three-dimensional arrangement of atoms in Dimethyl 5-ethynylisophthalate. Unlike some related compounds that exhibit twisted conformations, the molecular framework of this compound is distinguished by its planarity. nih.govnih.gov
In crystallographic studies, the molecule is observed to be perfectly planar. nih.govnih.gov This planarity is a significant feature, influencing how the molecules pack together in a solid state and how they interact with other molecules. The molecule crystallizes in the orthorhombic space group Pnma, with the entire molecule situated on a crystallographic symmetry plane. nih.gov This contrasts with its parent compound, dimethyl isophthalate (B1238265), which has two different conformations in its asymmetric unit. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀O₄ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
Simulations of Intermolecular Interactions and Supramolecular Assemblies
Simulations of intermolecular forces are crucial for understanding how individual molecules of this compound interact to form larger, organized structures known as supramolecular assemblies. The specific functional groups on the molecule dictate the nature of these interactions.
The primary intermolecular force driving the assembly of this compound is hydrogen bonding. Specifically, a C−H···O hydrogen bond forms between the hydrogen atom of the ethynyl (B1212043) group and a carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction is directional and strong enough to link the molecules together into one-dimensional, infinite strands. nih.govnih.gov
In addition to hydrogen bonding, π–π stacking interactions play a vital role in the crystal packing. The planar aromatic rings of the molecules in adjacent strands stack on top of each other. These interactions, while weaker than hydrogen bonds, are significant in organizing the molecular chains into two-dimensional sheets or aggregates. nih.govnih.gov The centroid-to-centroid distance between these interacting aromatic rings has been measured at 3.566 (1) Å, with a slippage of 1.325 Å, indicating an offset stacking arrangement that stabilizes the crystal structure. nih.gov
Table 2: Key Intermolecular Interactions in this compound Crystal Structure
| Interaction Type | Description | Distance/Details |
|---|---|---|
| Hydrogen Bonding | C(ethynyl)−H···O=C | Connects molecules into infinite strands. nih.gov |
Computational Prediction of MOF and COF Properties derived from Ethynyl Isophthalates
Ethynyl isophthalates, including this compound, are valuable organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). High-throughput computational screening (HTCS) and molecular simulations are essential tools for predicting the properties of hypothetical frameworks built from these linkers before their synthesis. researchgate.netresearchgate.net
Computational methods can predict a wide range of properties for these materials:
Structural Properties: Algorithms can predict crystal structures and geometrical features like pore size and geometry. researchgate.netarxiv.org
Adsorption Properties: Grand Canonical Monte Carlo (GCMC) simulations are widely used to model the adsorption of gases (e.g., hydrogen, methane, carbon dioxide) within the pores of MOFs and COFs, predicting their storage capacity and separation performance. researchgate.net
Mechanical and Thermal Properties: Molecular dynamics simulations can assess the mechanical flexibility, stability, and thermal response of the frameworks. researchgate.netarxiv.org
By screening large virtual libraries of MOF and COF structures derived from ethynyl isophthalate linkers, researchers can identify promising candidates for specific applications, such as gas separation or catalysis, thereby guiding experimental efforts toward the most viable materials. researchgate.netresearchgate.net Machine learning models are also increasingly integrated with these simulations to accelerate the discovery process and uncover complex structure-performance relationships. researchgate.netresearchgate.net
Table 3: Computational Methods for Predicting MOF/COF Properties
| Method | Predicted Properties |
|---|---|
| High-Throughput Computational Screening (HTCS) | Gas adsorption, separation performance, structure-performance relations. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Mechanical stability, thermal properties, gas diffusivity. researchgate.netmdpi.com |
| Grand Canonical Monte Carlo (GCMC) | Gas adsorption behavior, storage capacity. researchgate.net |
Density Functional Theory (DFT) Applications in Understanding Electronic Structures and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and chemical reactivity of molecules like this compound. nih.govchemrevlett.com These calculations provide fundamental insights into the molecule's behavior at a subatomic level.
Key parameters derived from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov These maps are invaluable for predicting where a molecule is most likely to interact with other chemical species. nih.gov
Global Reactivity Descriptors: DFT calculations can determine various descriptors such as ionization potential, electron affinity, chemical potential, and hardness, which quantify the molecule's reactivity. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, bond strength, and intramolecular charge transfer interactions, which helps to explain the molecule's stability and electronic properties. nih.govnih.gov
For this compound, DFT studies can elucidate how the ethynyl and ester functional groups influence the electronic properties and reactivity of the central benzene (B151609) ring, providing a theoretical foundation for its use in designing new materials and chemical reactions.
Emerging Research Areas and Advanced Materials Science
Dimethyl 5-ethynylisophthalate in the Design of Advanced Porous Materials
This compound serves as a crucial intermediate and structural linker in the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). watsonchem.com The rigid, linear geometry of the isophthalate (B1238265) backbone, combined with the reactive alkyne group, makes it an ideal candidate for constructing robust, crystalline frameworks with high porosity and surface area.
After hydrolysis of its methyl ester groups to carboxylic acids, the resulting 5-ethynylisophthalic acid can be coordinated with metal ions or clusters to form extended, three-dimensional networks. The ethynyl (B1212043) group can be further functionalized or used in subsequent reactions, such as click chemistry or polymerization, to introduce additional functionalities or to create hierarchical porous structures. These materials are under active investigation for applications in gas storage, separation, and catalysis, where the defined pore sizes and tunable surface chemistry offered by linkers derived from this compound are highly advantageous.
Integration into Responsive and Adaptive Materials
The chemical versatility of this compound allows for its incorporation into materials that can respond to external stimuli. One notable example is its use as a precursor in the synthesis of metallogels. rsc.orgrsc.org In one study, it was converted into a 5-allenyl-1,3-benzenedicarboxylic acid ligand. rsc.orgrsc.org This allene-functionalized linker, when reacted with lead(II) acetate (B1210297) under solvothermal conditions, formed a metallogel. rsc.orgrsc.org Such materials, which can exhibit changes in their structure or properties in response to temperature, solvents, or chemical analytes, are considered "smart" or responsive materials. The ability to form gel-like networks opens up possibilities for applications in areas such as controlled drug release, catalysis, and chemical sensing. The ongoing research into lead(II) coordination polymers as potential responsive functional materials highlights the utility of derivatives from this compound in this field. rsc.org
Prospects in Sensors and Sensing Applications
While direct applications of this compound itself in sensors are not extensively documented, its role as a building block for functional materials suggests significant potential in this area. Porous materials like MOFs, constructed from linkers derived from this compound, can be designed to have specific host-guest interactions. The ethynyl group, in particular, can be a site for post-synthetic modification, allowing for the attachment of specific recognition units that can selectively bind to target analytes.
Furthermore, the incorporation of this linker into conjugated polymer frameworks could lead to materials with fluorescent or electrochemical properties that are sensitive to the presence of certain chemicals. The fluorescence of such materials could be quenched or enhanced upon binding of an analyte within the porous structure, forming the basis of a chemical sensor. For example, materials prepared with functional groups derived from this compound could be explored for environmental monitoring or biomedical diagnostics. watsonchem.com
Development of Next-Generation Functional Materials with Tailored Properties
This compound is a key component in the bottom-up synthesis of functional materials where properties can be tailored at the molecular level. Its defined structure allows chemists to design and construct complex architectures with a high degree of precision. For instance, it is used as a precursor to synthesize more complex, multitopic ligands for MOFs and other coordination polymers. researchgate.netacs.org
By reacting this compound with other molecules, researchers can create longer, more complex linkers that can span greater distances or introduce specific functional groups into the final material. acs.org This "plug-and-play" approach is central to the development of next-generation materials with properties tailored for specific applications, such as selective gas adsorption, heterogeneous catalysis, or as frameworks for hosting other active molecules. The ability to precisely control the structure and functionality of materials derived from this compound is a significant advantage in the rational design of advanced materials. bath.ac.uk
Potential in Quantum Materials and Optoelectronic Applications
The prospects for this compound in quantum materials and optoelectronics are rooted in its chemical structure, which combines a conjugated aromatic system with a carbon-carbon triple bond. This structure is a common feature in organic electronic materials. While this specific molecule is more of a building block than a final functional material, its derivatives hold potential.
Polymers and frameworks incorporating the ethynylisophthalate unit could exhibit interesting photophysical properties. The extended π-conjugation in such materials can lead to fluorescence and charge transport capabilities, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. watsonchem.com Furthermore, the ethynyl group can be used to anchor such organic linkers to the surface of semiconductor nanocrystals, or quantum dots (QDs), potentially modifying their electronic properties or improving their processability and integration into hybrid devices. calis.edu.cn Although this remains a nascent area of research for this particular compound, the fundamental structural motifs it possesses make it a promising candidate for future exploration in the field of organic and hybrid quantum materials.
Q & A
Q. What safety protocols should be followed when handling Dimethyl 5-ethynylisophthalate in laboratory settings?
- Methodological Answer: Researchers must adhere to chemical hygiene plans, including:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves (tested for chemical permeation resistance), safety goggles with side shields, and lab coats .
- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation exposure .
- Spill Management: Absorb spills with inert materials (e.g., silica gel, acid-binding agents) and avoid water runoff to prevent environmental contamination .
- Emergency Measures: Provide eyewash stations and safety showers in proximity to workspaces .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: A common approach involves esterification of 5-ethynylisophthalic acid using methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reaction Conditions: Reflux at 60–80°C for 12–24 hours under anhydrous conditions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Characterization: Confirm purity via HPLC (>98%) and structural identity using FT-IR (C≡C stretch at ~2100 cm⁻¹) and ¹H NMR (methyl ester protons at δ 3.8–4.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer: Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:
- Multi-Technique Validation: Cross-validate NMR, FT-IR, and mass spectrometry data. For example, discrepancies in carbonyl peak positions (¹³C NMR) may indicate residual solvent interactions .
- Crystallographic Analysis: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated for analogous nitro-substituted phthalates .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to align experimental observations .
Q. What experimental design considerations are critical for assessing the photostability of this compound?
- Methodological Answer: Photostability studies require controlled conditions to isolate degradation pathways:
- Light Sources: Use UV-A (315–400 nm) or simulated solar irradiance to mimic environmental exposure .
- Sample Preparation: Dissolve the compound in inert solvents (e.g., acetonitrile) to avoid solvent-derived radicals .
- Analytical Monitoring: Track degradation via HPLC-MS to identify byproducts (e.g., oxidation of the ethynyl group to carboxylic acid derivatives) .
- Control Experiments: Include dark controls and radical scavengers (e.g., ascorbic acid) to differentiate between oxidative and hydrolytic pathways .
Q. How can computational methods predict the reactivity of the ethynyl group in catalytic applications?
- Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to predict nucleophilic/electrophilic sites. The ethynyl group’s LUMO often governs reactivity in Sonogashira coupling reactions .
- Transition State Modeling: Identify activation barriers for ethynyl participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) using Nudged Elastic Band (NEB) methods .
- Solvent Effects: Apply Polarizable Continuum Models (PCM) to simulate solvent polarity impacts on reaction kinetics .
Data Reporting and Literature Review
Q. What strategies ensure comprehensive literature reviews for meta-analyses on phthalate derivatives?
- Methodological Answer:
-
Database Selection: Prioritize PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND synthesis NOT industrial") .
05 文献检索Literature search for meta-analysis02:58
-
Inclusion/Exclusion Criteria: Define parameters (e.g., peer-reviewed studies post-2010, in vitro/in vivo data) and document exclusions (e.g., non-English abstracts) in a PRISMA flowchart .
-
Data Extraction: Use standardized templates to catalog synthetic yields, spectral data, and toxicity endpoints, addressing missing data via author outreach (e.g., email follow-ups at 1-week intervals) .
Q. How should researchers address missing variance descriptors in toxicity studies?
- Methodological Answer:
- Imputation Methods: Apply restricted maximum likelihood (REML) or multiple imputation (MI) for missing standard deviations in dose-response datasets .
- Sensitivity Analysis: Compare results with/without imputed data to assess robustness .
- Author Collaboration: Contact corresponding authors for raw data, documenting outreach attempts in supplementary materials .
Supplementary Data Considerations
- Crystallographic Data: Deposit SCXRD files (CIF format) in repositories like Cambridge Structural Database (CSD) with DOI links for reproducibility .
- Spectroscopic Reproducibility: Include raw NMR/FT-IR spectra in supplementary files, annotated with acquisition parameters (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

